Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate

Description

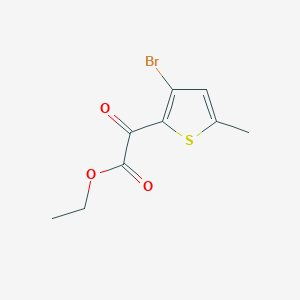

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is a heterocyclic compound featuring a thiophene ring substituted with bromine at position 3 and a methyl group at position 5, coupled to an ethyl 2-oxoacetate moiety. This compound is part of the broader class of 2-oxoacetate esters, which are pivotal intermediates in organic synthesis and drug discovery. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica . Its structural uniqueness lies in the combination of halogen (bromine) and alkyl (methyl) substituents on the thiophene ring, which may influence electronic properties and reactivity.

Properties

Molecular Formula |

C9H9BrO3S |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C9H9BrO3S/c1-3-13-9(12)7(11)8-6(10)4-5(2)14-8/h4H,3H2,1-2H3 |

InChI Key |

LYQCWMADQLRCEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(S1)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate typically involves organic synthesis reactions. One common method includes the bromination of 5-methylthiophene followed by esterification with ethyl oxalyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as aluminum chloride, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions . The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Ethyl 2-(5-Bromo-2-thienyl)-2-oxoacetate

- Structure : Bromine at position 5 of the thiophene ring, lacking the methyl group at position 3.

- Key Differences : The absence of the methyl group reduces steric hindrance and alters electron-donating/withdrawing effects. This compound is commercially available from multiple suppliers (e.g., BOC Sciences, ChemPur) .

Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate

- Structure : Replaces the thiophene ring with a phenyl group substituted with a methoxy group at position 4.

- Spectral data (NMR, IR) for this compound were used to validate structural assignments in marine-derived metabolites .

Ethyl 2-(3-Bromo-5-chloro-2-fluorophenyl)-2-oxoacetate

- Structure : A phenyl ring with bromine (position 3), chlorine (position 5), and fluorine (position 2).

- Key Differences: Multiple halogens enhance electrophilicity and may increase metabolic stability.

Ethyl 2-(5-Bromo-2-nitrothiophen-3-yl)acetate

- Structure : Nitro group at position 2 and bromine at position 5 on the thiophene ring.

- Key Differences: The nitro group is a strong electron-withdrawing substituent, which could redirect reactivity toward nucleophilic aromatic substitution. This compound’s synthesis is noted, but biological data are absent .

Tabulated Comparison of Key Analogues

Biological Activity

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H9BrO3S

- Molecular Weight : 277.14 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)C(=O)C1=C(C=C(S1)C)Br

The compound features a thiophene ring with a bromine substituent, an ethyl ester functional group, and a ketone, which contribute to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves:

- Bromination : The bromination of 5-methylthiophene.

- Esterification : Reaction with ethyl oxalyl chloride to form the ester.

These steps yield a compound that serves as an intermediate in the synthesis of more complex bioactive molecules .

Biological Activity

This compound has shown promise in various biological assays:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating significant antiproliferative effects .

Antimicrobial Properties

The compound also displays antimicrobial activity. Its structural features suggest potential effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the bromine atom enhances its reactivity, which may contribute to its ability to disrupt bacterial cell functions .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Oxidation and Reduction Reactions : The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the carbonyl group can be reduced to an alcohol, potentially altering the compound's biological profile .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate | C11H10BrO3 | Indole instead of thiophene | Anticancer properties |

| Ethyl 4-bromoacetoacetate | C6H6BrO3 | Simple bromoacetic acid derivative | Antimicrobial activity |

| Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | Aromatic compound with bromomethyl group | Potential anti-inflammatory effects |

This table illustrates the diversity within this chemical class while highlighting the unique characteristics of this compound due to its specific thiophene structure and substituents .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For example:

- A study evaluated the antimicrobial efficacy against MRSA strains, demonstrating significant inhibition at concentrations as low as 50 µM.

- Another research project assessed its cytotoxic effects on cancer cell lines, revealing an IC50 value comparable to established chemotherapeutics .

These findings underscore the potential of this compound as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.